
Mitratapide
描述
米曲他肽是一种兽用药物,主要用于治疗超重和肥胖犬。它以雅维坦(Yarvitan)的品牌名称出售。 米曲他肽通过抑制微粒体甘油三酯转运蛋白发挥作用,该蛋白负责膳食脂类的吸收 .
准备方法
合成路线和反应条件
米曲他肽是通过一系列涉及各种试剂和条件的化学反应合成的该过程涉及多个步骤,包括亚砜化和使用特定催化剂以实现所需的构型 .
工业生产方法
米曲他肽的工业生产涉及活性物质和赋形剂在聚乙二醇中的顺序溶解。该过程包括过程控制,例如溶解的完整性,整个过程的温度控制和填充量。 制造过程经过验证,以确保其可靠性和稳健性 .
化学反应分析
反应类型
米曲他肽经历各种化学反应,包括:
氧化: 涉及添加氧气或去除氢气。
还原: 涉及添加氢气或去除氧气。
取代: 涉及用另一个原子或原子团替换一个原子或原子团。
常见试剂和条件
涉及米曲他肽的反应中使用的常见试剂包括氧化剂,还原剂和催化剂。 条件根据特定反应而异,例如温度,压力和使用的溶剂 .
形成的主要产物
科学研究应用
Case Studies and Research Findings
-
Study on Obese Dogs :
A study involving obese Beagle dogs demonstrated significant weight loss after treatment with mitratapide. Using dual-energy X-ray absorptiometry (DEXA), researchers found an average fat mass reduction of approximately 41.6% following treatment. The dogs lost an average of 14.2% of their body weight and 15.2% of their pelvic circumference over the study period .Measurement Baseline Value Post-Treatment Value Percentage Change Body Weight - - -14.2% Pelvic Circumference - - -15.2% Body Fat Mass - - -41.6% -
Impact on Metabolic Parameters :
Another study compared the effects of a low-fat high-fiber diet combined with this compound on obese dogs. The findings indicated that this combination not only aided in weight loss but also positively influenced blood pressure and other metabolic parameters, suggesting that this compound can play a supportive role in comprehensive weight management programs . -
Long-term Weight Control :
Research indicates that this compound can enhance long-term compliance with weight control strategies by achieving significant weight loss without drastic dietary restrictions or changes in exercise regimens. This aspect is crucial for pet owners who may struggle with maintaining their pets' weight loss due to behavioral challenges .
Implications for Canine Health
The administration of this compound has been associated with improvements in insulin sensitivity among treated dogs, potentially reversing insulin resistance linked to obesity. This effect underscores the compound's broader implications for managing obesity-related health issues in canines, such as diabetes mellitus .
作用机制
米曲他肽通过抑制微粒体甘油三酯转运蛋白发挥作用,微粒体甘油三酯转运蛋白在膳食脂类的吸收中起着至关重要的作用。这种抑制导致脂类吸收减少,从而促进肥胖犬的体重减轻。 分子靶标包括肠道中的肠上皮细胞,微粒体甘油三酯转运蛋白在那里活跃 .
相似化合物的比较
类似化合物
伊曲康唑: 一种与米曲他肽化学相关的抗真菌药物。
洛美他肽: 另一种微粒体甘油三酯转运蛋白抑制剂,用于治疗高脂血症。
米曲他肽的独特性
米曲他肽在兽用应用方面是独一无二的,特别是用于控制犬的肥胖症。 与其他类似化合物不同,米曲他肽已专门配制并测试了其在动物中的有效性和安全性 .
生物活性
Mitratapide, commercially known as Yarvitan®, is a microsomal triglyceride transfer protein (MTP) inhibitor primarily used in veterinary medicine for managing obesity in dogs. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on body composition, and clinical studies that highlight its efficacy and safety.
This compound functions by inhibiting the MTP, a protein crucial for the absorption of dietary lipids in the intestines. By blocking this protein, this compound reduces the uptake of fats from food, leading to decreased energy intake. Additionally, fat accumulation within enterocytes is believed to stimulate the release of gastrointestinal peptides that promote satiety, thereby reducing appetite .
Efficacy in Clinical Studies
Several studies have investigated the effects of this compound on body composition and metabolic parameters in obese dogs. Below is a summary of key findings from these studies:
Case Study: Dobenecker et al. (2009)
In a pivotal study by Dobenecker et al., six obese Beagle dogs were treated with this compound. The study utilized dual-energy X-ray absorptiometry (DEXA) to assess body composition before and after treatment. Results indicated an average fat mass reduction of approximately 41.6% , with a corresponding 14.2% reduction in body weight and a significant decrease in pelvic circumference by 15.2% . Notably, the glucose tolerance test revealed improved insulin sensitivity in four out of five dogs that exhibited reduced baseline insulin levels post-treatment.
Metabolic Effects
This compound not only aids in weight loss but also positively influences various metabolic parameters:
- Cholesterol Levels : A study indicated significant decreases in total cholesterol and triglycerides among dogs treated with this compound compared to control groups .
- Blood Pressure : Both systolic and diastolic blood pressures normalized following treatment, indicating improved cardiovascular health .
Safety Profile
This compound has been reported to have a favorable safety profile, with most side effects being mild and transient. Commonly noted side effects include:
- Vomiting
- Diarrhea or softened stools
- Anorexia
- Lethargy
In most cases, these effects do not necessitate discontinuation of treatment and are manageable .
属性
IUPAC Name |
2-[(2R)-butan-2-yl]-4-[4-[4-[4-[[(2S,4R)-2-(4-chlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H41ClN8O4S/c1-4-26(2)45-35(46)44(25-39-45)31-11-9-29(10-12-31)42-17-19-43(20-18-42)30-13-15-32(16-14-30)47-21-33-22-48-36(49-33,27-5-7-28(37)8-6-27)23-50-34-40-38-24-41(34)3/h5-16,24-26,33H,4,17-23H2,1-3H3/t26-,33-,36-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSRVYUCBOCBLY-XOOFNSLWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CSC6=NN=CN6C)C7=CC=C(C=C7)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CSC6=NN=CN6C)C7=CC=C(C=C7)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H41ClN8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016298 | |
Record name | Mitratapide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
717.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179602-65-4 | |
Record name | Mitratapide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179602-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mitratapide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179602654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mitratapide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MITRATAPIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVW7T75XP4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。